molecular formula C55H86O42S B3023112 Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin CAS No. 97227-32-2

Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin

Cat. No. B3023112
CAS RN: 97227-32-2
M. Wt: 1451.3 g/mol
InChI Key: USRILNNILPQZNC-SCLKBCEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 1289.00 .


Synthesis Analysis

Mono-2-O-tosyl-β-cyclodextrin is a key compound, as starting material, for the preparation of multifunctional systems in supramolecular chemistry . A modification of a literature method was developed giving emphasis to simplicity and reproducibility and, for the first time, was tested with nine easily accessible tosylating reagents that differ significantly in their nature and reactivity .


Molecular Structure Analysis

The molecular formula of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is C49H76O37S . The structure is complex, with many hydroxy groups and a toluenesulfonyl group attached to the cyclodextrin molecule .


Chemical Reactions Analysis

The synthesis of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin involves the use of tosylating reagents . The reaction times and temperatures vary depending on the specific reagent used .


Physical And Chemical Properties Analysis

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin is a solid at 20°C . It has a molecular weight of 1289.17 .

Scientific Research Applications

Cyclodextrin Chemistry and Production

Cyclodextrins are cyclic α-1,4-glucans produced from starch using cyclodextrin glycosyltransferase (CGTase). Gamma-cyclodextrin, characterized by a larger internal cavity and higher water solubility compared to its α- and β- counterparts, is obtained through enzymatic production. This form has found extensive applications in the food and pharmaceutical industries due to its ability to form inclusion complexes, thereby enhancing the solubility and stability of various compounds (Li et al., 2007).

Applications in Food and Pharmaceuticals

Gamma-cyclodextrin is utilized in the food industry as a carrier for flavors, vitamins, and polyunsaturated fatty acids, improving stability and solubility of these components. Its safety for use in food has been extensively reviewed, with studies showing it to be well tolerated and free from toxicological effects. This makes it a valuable ingredient in developing healthier and more stable food products (Munro et al., 2004).

Environmental Applications

The inclusion complex forming capability of cyclodextrins, including gamma-cyclodextrin derivatives, offers innovative solutions in environmental protection. These complexes can be utilized in removing pollutants from wastewater, acting as molecular chelating agents that capture and remove hazardous substances. This application underscores the versatility and eco-friendly aspect of cyclodextrins in addressing environmental challenges (Crini & Morcellet, 2002).

Industrial and Other Uses

The unique properties of cyclodextrins have led to their application across a range of industrial products and processes. They are used in cosmetics for stabilizing fragrances and active ingredients, in textiles for enhancing fabric characteristics, and in analytical chemistry for separation processes. The capacity of cyclodextrins to form host-guest complexes is a key factor in their widespread use, enabling the modification of the physical and chemical properties of various substances for improved performance and functionality (Valle, 2004).

properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47S,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,49,50,51,52,53,54,55,56-pentadecahydroxy-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-48-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O42S/c1-14-2-4-15(5-3-14)98(79,80)97-47-38(78)46-23(13-63)88-55(47)96-45-22(12-62)87-53(37(77)30(45)70)94-43-20(10-60)85-51(35(75)28(43)68)92-41-18(8-58)83-49(33(73)26(41)66)90-39-16(6-56)81-48(31(71)24(39)64)89-40-17(7-57)82-50(32(72)25(40)65)91-42-19(9-59)84-52(34(74)27(42)67)93-44-21(11-61)86-54(95-46)36(76)29(44)69/h2-5,16-78H,6-13H2,1H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRILNNILPQZNC-SCLKBCEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O42S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.